4-[6-(Methoxymethyl)-2-methylpyrimidin-4-yl]morpholine
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Overview
Description
4-[6-(Methoxymethyl)-2-methylpyrimidin-4-yl]morpholine is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. This compound features a pyrimidine ring substituted with a methoxymethyl group and a morpholine ring, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(Methoxymethyl)-2-methylpyrimidin-4-yl]morpholine typically involves the reaction of 2-methyl-4,6-dichloropyrimidine with morpholine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures . The methoxymethyl group can be introduced through a subsequent reaction with methoxymethyl chloride under basic conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-[6-(Methoxymethyl)-2-methylpyrimidin-4-yl]morpholine undergoes various chemical reactions, including:
Substitution Reactions: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the 4 and 6 positions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction can modify the functional groups attached to the pyrimidine ring .
Scientific Research Applications
4-[6-(Methoxymethyl)-2-methylpyrimidin-4-yl]morpholine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent due to its unique chemical structure and biological activity.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[6-(Methoxymethyl)-2-methylpyrimidin-4-yl]morpholine involves its interaction with specific molecular targets and pathways. The pyrimidine ring can interact with enzymes and receptors, modulating their activity. The methoxymethyl and morpholine groups contribute to the compound’s binding affinity and specificity . Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4,6-dichloropyrimidine: A precursor in the synthesis of 4-[6-(Methoxymethyl)-2-methylpyrimidin-4-yl]morpholine.
Morpholine Derivatives: Compounds with similar morpholine rings but different substituents on the pyrimidine ring.
Uniqueness
This compound is unique due to the combination of its methoxymethyl and morpholine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[6-(methoxymethyl)-2-methylpyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-9-12-10(8-15-2)7-11(13-9)14-3-5-16-6-4-14/h7H,3-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XREDTHLPBXAFPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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